β-CTX-I Demonstrates Superior Analytical Specificity vs. Total C-Telopeptide Assays in Paget‘s Disease
β-CTX-I assays specifically target the β-isomerized aspartic acid motif, providing a 16-fold differential in detecting pathological bone resorption compared to α-CTX in untreated Paget's disease [1]. In contrast, total CTX assays or non-isomer-specific markers (e.g., NTX-I) fail to capture this disease-specific isomerization signature.
| Evidence Dimension | Fold-increase in untreated Paget's disease |
|---|---|
| Target Compound Data | β-CTX: 3-fold increase over reference |
| Comparator Or Baseline | α-CTX: 16-fold increase over reference |
| Quantified Difference | α-CTX increases 13-fold more than β-CTX |
| Conditions | Untreated Paget's disease patients; α/β-CTX ratio measured via specific immunoassays |
Why This Matters
Procuring a β-CTX-specific assay is mandatory for accurate disease monitoring in Paget's disease, as α-CTX exhibits a 13-fold greater magnitude of change and the α/β-CTX ratio normalizes only after effective bisphosphonate therapy.
- [1] Shankar S, Hosking DJ. Biochemical Assessment of Paget's Disease of Bone. J Bone Miner Res. 2006;21(S2):P22-P27. View Source
